Pentyl 2-methylcrotonate
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Overview
Description
Pentyl 2-methylcrotonate is a natural product found in Heracleum dissectum with data available.
Scientific Research Applications
Antifungal Properties : Some crotonic acid esters, including those with a structure related to Pentyl 2-methylcrotonate, have demonstrated antifungal activity against various fungi, including Candida albicans and Aspergillus niger. The mechanism of action is believed to involve a nucleophilic reaction with sulfur-containing compounds (Gershon, Shanks, & Gawiak, 1976).
Toxicological Studies : A study on the toxicity of flavoring substances related to Pentyl 2-methylcrotonate found that they could cause liver and kidney changes in rats. These findings are relevant for understanding the safety profile of these compounds when used in various applications (Lindecrona, Mølck, Gry, Poulsen, Andersen, & Thorup, 2003).
Neuropharmacological Research : While not directly related to Pentyl 2-methylcrotonate, research on analogs such as Pentyl-4-yn-valproic acid has shown that they can enhance learning and attenuate neuroplastic decline in the rat medial temporal lobe. This suggests potential applications in neurology and cognitive enhancement (Murphy, Fox, Foley, Gallagher, O'Connell, Griffin, Nau, & Regan, 2001).
Vascular and Endothelial Effects : Studies on compounds structurally similar to Pentyl 2-methylcrotonate, like pentoxifylline, show effects on vascular smooth muscle and endothelium. These studies could inform the potential vascular applications of Pentyl 2-methylcrotonate (Berkenboom, Fang, Unger, Goldman, & Fontaine, 1991).
properties
CAS RN |
7785-65-1 |
---|---|
Product Name |
Pentyl 2-methylcrotonate |
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
pentyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-6-7-8-12-10(11)9(3)5-2/h5H,4,6-8H2,1-3H3/b9-5+ |
InChI Key |
XJWDRSSGOHXOLQ-WEVVVXLNSA-N |
Isomeric SMILES |
CCCCCOC(=O)/C(=C/C)/C |
SMILES |
CCCCCOC(=O)C(=CC)C |
Canonical SMILES |
CCCCCOC(=O)C(=CC)C |
Other CAS RN |
7785-65-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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